

# 2,6-Dichloro-7-methylpurine molecular weight

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## Compound of Interest

Compound Name: **2,6-Dichloro-7-methylpurine**

Cat. No.: **B182706**

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An In-depth Technical Guide: **2,6-Dichloro-7-methylpurine**

Audience: Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**2,6-Dichloro-7-methylpurine** is a pivotal heterocyclic building block in modern medicinal chemistry. As a derivative of the naturally ubiquitous purine scaffold, it possesses two highly reactive chlorine atoms, rendering it an exceptionally versatile intermediate for the synthesis of complex molecular libraries. Its primary utility lies in its role as a precursor for a range of biologically active compounds, most notably in the development of kinase inhibitors targeting critical cell signaling pathways, such as mTOR.<sup>[1][2][3]</sup> This guide provides a comprehensive overview of its fundamental properties, a detailed protocol for its synthesis and purification, robust methods for its analytical characterization, and an exploration of its applications in drug discovery, alongside essential safety and handling protocols.

## Introduction: A Versatile Scaffold in Medicinal Chemistry

The purine ring system is a cornerstone of biochemistry, forming the core of nucleobases adenine and guanine. This inherent biological relevance has made purine analogs a fertile ground for drug discovery. By modifying the purine core, chemists can design molecules that interact with a vast array of biological targets, including enzymes, receptors, and nucleic acids.

Halogenated purines, in particular, serve as powerful and adaptable starting materials. The chlorine atoms in compounds like **2,6-dichloro-7-methylpurine** (CAS No. 2273-93-0) function as excellent leaving groups, facilitating sequential and regioselective nucleophilic aromatic substitution reactions. This allows for the systematic introduction of diverse functional groups at the C2 and C6 positions, a common strategy for tuning a compound's potency, selectivity, and pharmacokinetic properties. The methylation at the N7 position provides a specific isomeric scaffold that can influence molecular conformation and interactions with target proteins, distinguishing it from its N9-methyl counterpart. Its documented use in the synthesis of novel mTOR inhibitors underscores its importance for researchers developing next-generation therapeutics for oncology and other disease areas.[\[1\]](#)[\[2\]](#)

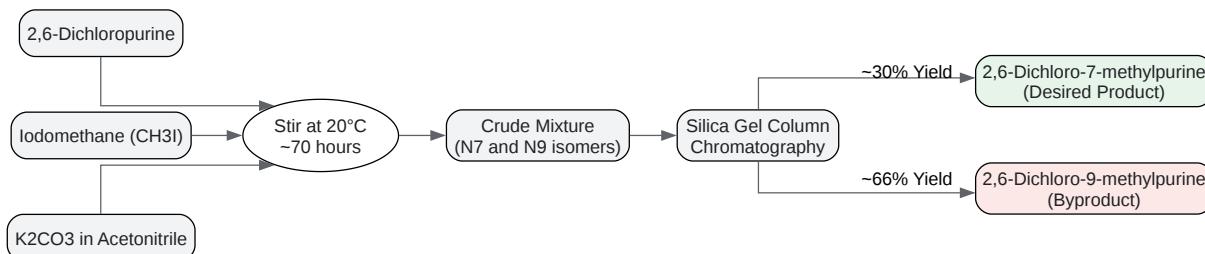
## Core Physicochemical & Structural Data

Accurate characterization begins with a solid understanding of the compound's fundamental properties. All quantitative data for **2,6-dichloro-7-methylpurine** are summarized below.

Property	Value	Reference(s)
IUPAC Name	2,6-dichloro-7-methylpurine	<a href="#">[2]</a> <a href="#">[4]</a>
CAS Number	2273-93-0	<a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>6</sub> H <sub>4</sub> Cl <sub>2</sub> N <sub>4</sub>	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Molecular Weight	203.03 g/mol	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Appearance	Off-white crystalline powder	<a href="#">[3]</a> <a href="#">[5]</a>
Melting Point	195.5-196 °C	<a href="#">[3]</a> <a href="#">[5]</a>
Boiling Point	307.2 °C at 760 mmHg	<a href="#">[5]</a>
Density	1.8 ± 0.1 g/cm <sup>3</sup>	<a href="#">[5]</a>
SMILES	CN1C=NC2=C1C(=NC(=N2)Cl)Cl	<a href="#">[4]</a> <a href="#">[6]</a>
InChIKey	HVMUWHZAZGTMJK-UHFFFAOYSA-N	<a href="#">[4]</a> <a href="#">[5]</a>

## Synthesis and Purification Protocol

The synthesis of **2,6-dichloro-7-methylpurine** is most commonly achieved through the alkylation of 2,6-dichloropurine. This reaction, however, presents a challenge in regioselectivity, yielding a mixture of N7- and N9-alkylated isomers that necessitates a robust purification strategy.



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Caption: Synthetic pathway for **2,6-dichloro-7-methylpurine**.

## Experimental Protocol: Methylation of 2,6-Dichloropurine

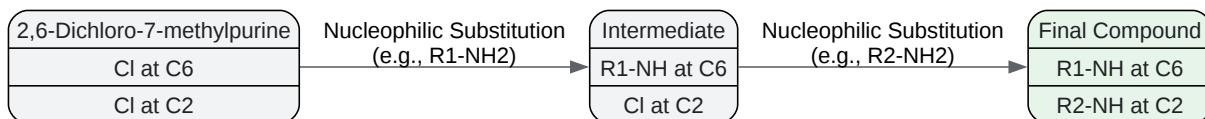
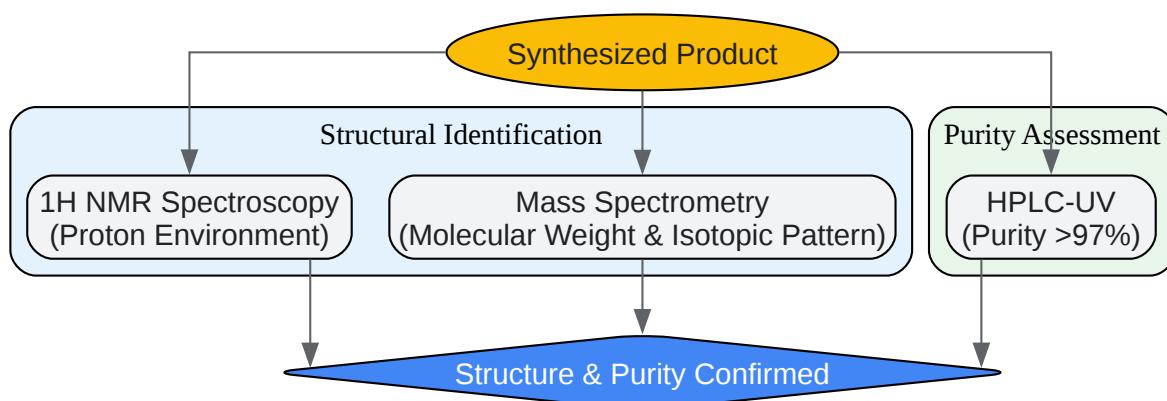
This protocol is adapted from established laboratory procedures.[1][9]

- Reagent Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, suspend 2,6-dichloropurine (1.0 eq.) and potassium carbonate (1.2 eq.) in anhydrous acetonitrile (approx. 40 mL per 5.0 g of purine).
  - Causality: Potassium carbonate serves as a mild base to deprotonate the purine ring, activating it for nucleophilic attack. Acetonitrile is an appropriate polar aprotic solvent that solubilizes the reactants without interfering with the reaction.

- **Alkylation:** Add iodomethane (1.1 eq.) to the suspension. Seal the flask and stir the reaction mixture vigorously at ambient temperature (20 °C) for approximately 70 hours.
  - **Insight:** The reaction proceeds via an SN2 mechanism. While heating can accelerate the reaction, it may also lead to increased side products. Monitoring by TLC (Thin Layer Chromatography) is crucial to determine the point of optimal conversion.
- **Work-up:** Upon completion, remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is the crude product mixture.
- **Purification:** The crude solid must be purified by column chromatography to separate the N7 and N9 isomers.
  - **Column Packing:** Prepare a silica gel column using a suitable eluent system, such as dichloromethane/methanol (90:10 v/v).[\[1\]](#)
  - **Loading and Elution:** Dissolve the crude mixture in a minimal amount of the eluent and load it onto the column. Elute the column, collecting fractions and monitoring them by TLC.
  - **Isolation:** The two isomers will separate on the column. Combine the fractions containing the pure desired product (**2,6-dichloro-7-methylpurine**) and the byproduct (2,6-dichloro-9-methyl-9H-purine) separately.
  - **Trustworthiness:** The significant difference in polarity between the N7 and N9 isomers allows for effective separation via silica gel chromatography, a self-validating system where separation is visually and analytically tracked. Typical reported yields are ~30% for the N7 isomer and ~66% for the N9 isomer.[\[1\]](#)
- **Final Analysis:** Remove the solvent from the combined fractions of the desired product to yield **2,6-dichloro-7-methylpurine** as an off-white solid. Confirm identity and purity using the analytical methods described in the following section.

## Analytical Characterization Workflow

Confirming the identity, structure, and purity of the synthesized compound is a critical step. A multi-technique approach ensures the highest confidence in the material's quality.



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